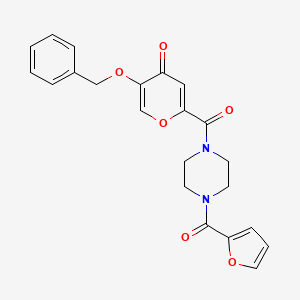![molecular formula C16H20N2O4S B2825208 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1286718-82-8](/img/structure/B2825208.png)
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound featuring a spirocyclic structure and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with 1,4-dioxa-8-azaspiro[4.5]decane and then introduce the azetidinone and thiophen-2-yl moieties through subsequent reactions[_{{{CITATION{{{1{Compound 1-{5-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin ...[{{{CITATION{{{_2{Recent advances in the synthesis and reactivity of azetidines: strain ...](https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f). The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The azetidinone ring can be reduced to form corresponding amines.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the spirocyclic core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : Azetidin-1-ylamine.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: : Due to its structural complexity, it can serve as a lead compound for the development of new drugs. Its biological activity can be explored in various assays to identify potential therapeutic uses.
Material Science: : The spirocyclic structure and thiophene ring can impart unique electronic properties, making it useful in the design of organic semiconductors and other advanced materials.
Chemical Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and molecular recognition processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its biological target. For example, if it were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its spirocyclic structure and the presence of both azetidinone and thiophene moieties. Similar compounds might include other spirocyclic compounds or thiophene derivatives, but the combination of these two features is relatively rare. Some similar compounds might include:
Azetidinone derivatives: : These compounds are known for their biological activity and can serve as enzyme inhibitors.
Thiophene derivatives: : These compounds are often used in the development of pharmaceuticals and advanced materials due to their electronic properties.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-14(17-5-3-16(4-6-17)21-7-8-22-16)12-10-18(11-12)15(20)13-2-1-9-23-13/h1-2,9,12H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBXCTPAWSWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2825127.png)
![(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B2825129.png)




![[(3,4-dimethoxyphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2825134.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)






